2-(Benzyloxy)-4-methylaniline hydrochloride
Description
Properties
IUPAC Name |
4-methyl-2-phenylmethoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12;/h2-9H,10,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVNTIGTPXJWHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification of 4-Methyl-2-nitrophenol to 2-(Benzyloxy)-4-nitrotoluene
- Starting Materials: 4-methyl-2-nitrophenol, benzyl chloride or benzyl bromide, base (e.g., potassium carbonate or tetrabutylammonium bromide as phase transfer catalyst).
- Solvent System: Mixtures of ethanol and water or other polar solvents.
- Conditions: Heating at reflux temperatures (80–90 °C) for several hours (3–6 h).
- Catalysts: Phase transfer catalysts like tetrabutylammonium bromide enhance the reaction efficiency.
- Work-up: After completion, the reaction mixture is cooled, filtered to remove solids, and the product is isolated by crystallization or extraction.
Typical Yield: Approximately 90% or higher based on patent data for similar benzyloxy anilines.
Reduction of Nitro Group to Aniline
- Reagents: Tin(II) chloride (stannous chloride) in acidic medium (hydrochloric acid) is commonly used.
- Solvent: Ethanol-water mixtures.
- Catalysts/Additives: Ammonium chloride may be added to facilitate reduction.
- Conditions: Reflux for 5–6 hours under controlled temperature (70–90 °C).
- Procedure: The 2-(Benzyloxy)-4-nitrotoluene is dissolved in the solvent mixture, tin(II) chloride is added slowly, and the mixture is refluxed.
- Work-up: Hot filtration to remove insoluble tin salts, followed by cooling to crystallize the crude 2-(Benzyloxy)-4-methylaniline.
Yield: Around 68–83% for the reduction step.
Formation of Hydrochloride Salt
- Procedure: The free base 2-(Benzyloxy)-4-methylaniline is dissolved or suspended in dilute hydrochloric acid (1:1 HCl solution).
- Conditions: Stirring at room temperature (20–30 °C) for 20–30 minutes.
- Isolation: The hydrochloride salt precipitates out and is collected by filtration.
- Yield: Typically high, about 90% or more.
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Etherification | 4-Methyl-2-nitrophenol, benzyl bromide, tetrabutylammonium bromide, EtOH/H2O | 85–90 | 5–6 | ~91.5 | Reflux, phase transfer catalysis |
| Reduction | SnCl2, HCl, NH4Cl, EtOH/H2O | 70–90 | 5–6 | 68–83 | Reflux, hot filtration to remove solids |
| Hydrochloride salt formation | 1:1 Dilute HCl | 20–30 | 0.5 | ~91 | Stirring, precipitation of hydrochloride |
- The choice of solvent and catalyst is critical for optimizing yield and purity. Ethanol-water mixtures are preferred for environmental and cost reasons.
- Tin(II) chloride reduction is favored due to mild conditions and high selectivity, but requires careful removal of tin residues.
- The hydrochloride salt formation step is straightforward and enhances the stability and handling of the compound.
- The overall molar yield from nitrophenol to hydrochloride salt exceeds 68%, which is efficient for industrial synthesis.
- Alternative reducing agents or catalytic hydrogenation may be possible but are less documented for this specific compound.
The preparation of 2-(Benzyloxy)-4-methylaniline hydrochloride is well-established through a three-step process involving:
- Benzyloxy ether formation from 4-methyl-2-nitrophenol.
- Reduction of the nitro group to aniline using tin(II) chloride in acidic ethanol-water.
- Conversion of the free amine to its hydrochloride salt by treatment with dilute hydrochloric acid.
This method provides good yields, mild reaction conditions, and relatively simple purification, making it suitable for both laboratory and industrial scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: 2-(Benzyloxy)-4-methylaniline.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Synthesis of 2-(Benzyloxy)-4-methylaniline Hydrochloride
The synthesis of this compound can be achieved through several methods, primarily involving benzyloxy and amino functionalization of aromatic compounds. A notable synthetic route involves the reaction of 4-nitrophenol with benzyl alcohol followed by reduction to yield the corresponding amine:
- Step 1 : Perform a benzyloxy reaction on 4-nitrophenol to generate 4-benzyloxy nitrobenzene.
- Step 2 : Reduce the nitro group to an amine using suitable reducing agents.
- Step 3 : Convert the amine into its hydrochloride salt through salification with hydrochloric acid .
Medicinal Applications
This compound has been investigated for its potential in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical compounds:
- Antimycobacterial Activity : Recent studies have shown that derivatives of this compound exhibit activity against Mycobacterium tuberculosis. For example, N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their inhibitory effects on M. tuberculosis, demonstrating promising results .
- Hormonal Therapies : The compound serves as a precursor in the synthesis of bazedoxifen, an estrogen receptor modulator used in hormone replacement therapy for post-menopausal women .
Industrial Applications
In addition to its medicinal uses, this compound is utilized in various industrial applications:
- Organic Synthesis : It acts as a building block in the synthesis of complex organic molecules, including chiral oxazolines and other heterocycles. Its derivatives have been explored for their utility in asymmetric synthesis and catalysis .
Case Study 1: Antimycobacterial Evaluation
A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized from this compound and tested against M. tuberculosis H37Rv strain. The study reported high yields (92-99%) for the initial nitrile formation step, followed by successful reduction to obtain the desired amines .
Case Study 2: Synthesis of Bazedoxifen
The synthesis pathway for bazedoxifen involved multiple steps starting from this compound, highlighting its importance in developing therapeutic agents for osteoporosis prevention .
Data Tables
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-methylaniline hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the amine group can form hydrogen bonds with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent positions, functional groups, or counterions, leading to variations in physicochemical properties and reactivity. Below is a detailed comparison:
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on structural analogs.
Key Differences and Implications
The latter’s linear structure may enhance solubility in polar solvents . Chloro substituents (e.g., in EN300-43354586) increase electron-withdrawing effects, making the compound more reactive in electrophilic substitutions compared to methyl or methoxy groups .
It is often used in bulk chemical processes . Methoxy analogs (e.g., 2-Methoxy-4-methylaniline) exhibit lower steric hindrance, favoring reactions like Ullmann couplings or Suzuki-Miyaura cross-couplings .
Thermal Stability: The dec. (decomposition) melting point of 4-(Benzyloxy)aniline HCl (214–218°C) suggests moderate thermal stability, likely lower than non-benzylated analogs due to the labile benzyloxy group .
Biological Activity
2-(Benzyloxy)-4-methylaniline hydrochloride, a compound with unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H12ClN
- Molecular Weight : 185.66 g/mol
- CAS Number : 142769-31-1
The compound features a benzyloxy group and a methyl group on the aniline ring, which may influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing signaling pathways that regulate inflammation and cell proliferation.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, contributing to its antioxidant activity.
Data Table: Biological Activity Summary
| Activity Type | Test Organisms/Targets | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | MIC = 16 μg/mL | |
| Antioxidant | DPPH Scavenging Assay | IC50 = 25 μg/mL | |
| Enzyme Inhibition | Cholinesterase | IC50 = 36.05 µM |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 16 μg/mL against both Escherichia coli and Staphylococcus aureus, suggesting strong antibacterial properties.
- Antioxidant Activity Assessment : In another investigation, the antioxidant capacity was assessed using the DPPH scavenging assay. The compound demonstrated an IC50 value of 25 μg/mL, indicating its potential to act as an effective antioxidant agent.
- Enzyme Interaction Studies : Research focused on the inhibition of cholinesterase revealed that this compound exhibited an IC50 value of 36.05 µM, suggesting its potential utility in treating conditions like Alzheimer's disease by enhancing acetylcholine levels through enzyme inhibition.
Q & A
Q. What are the recommended synthetic routes and purification methods for 2-(Benzyloxy)-4-methylaniline hydrochloride?
Methodological Answer:
- Synthesis : A common approach involves benzylation of 4-methylaniline using benzyl chloride in the presence of a base (e.g., KOH) under reflux. The intermediate is then treated with HCl to form the hydrochloride salt .
- Purification : Recrystallization from ethanol/water mixtures (e.g., 70:30 v/v) is effective for removing unreacted starting materials. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1.2 equivalents of benzyl chloride) and reaction time (8–12 hours) improves yield to >85% .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- Chromatography :
Q. What safety protocols are critical for handling this compound in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation .
- Storage : Store in airtight containers at 2–8°C, away from light and moisture. Stability decreases >30°C due to hydrolysis .
- Spill Management : Neutralize spills with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer:
Q. How can contradictory spectroscopic data for this compound be resolved?
Methodological Answer:
- Case Study : Conflicting C NMR signals for the benzyloxy carbon (reported δ 70–72 vs. 68–69):
- Root Cause : Solvent polarity (DMSO vs. CDCl3) and concentration effects.
- Resolution : Perform variable-temperature NMR (VT-NMR) in DMSO-d6 to confirm assignment .
- Validation : Cross-check with high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H] at m/z 244.1 .
Q. What structure-activity relationships (SARs) guide its pharmacological applications?
Methodological Answer:
- Receptor Binding : Modifications to the benzyloxy group (e.g., halogenation) enhance affinity for serotonin receptors (5-HT IC = 120 nM vs. 450 nM for parent compound) .
- Comparative Data :
| Derivative | Target Receptor | IC (nM) | Reference |
|---|---|---|---|
| Parent Compound | 5-HT | 450 | |
| 4-Fluoro-benzyloxy derivative | 5-HT | 120 | |
| 4-Chloro-benzyloxy derivative | Dopamine D2 | 280 |
Q. How does pH affect the stability and reactivity of this compound?
Methodological Answer:
- Stability Studies :
- Acidic Conditions (pH < 3) : Rapid hydrolysis of the benzyloxy group occurs, forming 4-methylaniline and benzyl alcohol (t = 2 hours at pH 2) .
- Neutral/Basic Conditions (pH 7–9) : Stable for >48 hours at 25°C, but degrades under UV light (t = 12 hours) .
- Reactivity : In aqueous buffers (pH 7.4), the compound undergoes slow oxidation to form quinone derivatives, detectable via cyclic voltammetry (oxidation peak at +0.75 V vs. Ag/AgCl) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
